molecular formula C7H5IN2 B13012782 5-(Iodomethyl)nicotinonitrile

5-(Iodomethyl)nicotinonitrile

Cat. No.: B13012782
M. Wt: 244.03 g/mol
InChI Key: CZYPKDRWEPPFFQ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group at the 3-position and an iodomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines

Common Reagents and Conditions

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to primary amines

Scientific Research Applications

5-(Iodomethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)nicotinonitrile involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Iodomethyl)nicotinonitrile is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it a valuable intermediate for further functionalization and derivatization .

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

5-(iodomethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2

InChI Key

CZYPKDRWEPPFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C#N)CI

Origin of Product

United States

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